

What is Fenozan 23 and its primary function?

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Compound of Interest

Compound Name:	2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate
CAS No.:	4221-80-1
Cat. No.:	B1214103

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Technical Whitepaper: Fenozan 23

Executive Summary

Fenozan 23 (also known commercially as Irganox 1010 or Phenosane 23) is a high-molecular-weight, sterically hindered phenolic antioxidant.[1][2] Chemically identified as Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), it serves a critical function in the pharmaceutical and medical device sectors, not typically as an Active Pharmaceutical Ingredient (API), but as a primary stabilizer for medical-grade polymers (polyolefins, PVC) used in packaging and delivery systems.[1][2]

Critical Distinction: Researchers must distinguish "Fenozan 23" from "Fenozan" (Potassium Fenozan), a Russian pharmaceutical agent (potassium 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) used as an anti-epileptic and antioxidant drug.[1][2] Fenozan 23 refers specifically to the tetra-ester form used to prevent thermo-oxidative degradation of materials.[1][2]

Chemical Identity & Physicochemical Properties

Fenzoan 23 is characterized by its symmetric, tetrameric structure, which provides low volatility and high resistance to extraction—key attributes for medical plastics where leachable migration must be minimized.[2]

Property	Data / Specification
IUPAC Name	Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
CAS Number	6683-19-8
Molecular Formula	C ₇₃ H ₁₀₈ O ₁₂
Molecular Weight	1177.65 g/mol
Melting Point	110–125 °C
Solubility	Soluble in acetone, chloroform, toluene; Insoluble in water.[1][2][3][4][5]
Synonyms	Irganox 1010, Phenosane 23, Anox 20, ADK Stab AO 60.[2][3][4][6]

Primary Function & Mechanism of Action

The primary function of Fenozan 23 is chain-breaking antioxidant activity.[1][2] It inhibits the auto-oxidation of organic polymers by scavenging peroxy radicals (

) generated during sterilization (gamma irradiation, autoclaving) or storage.[1][2]

The Hydrogen Atom Transfer (HAT) Mechanism

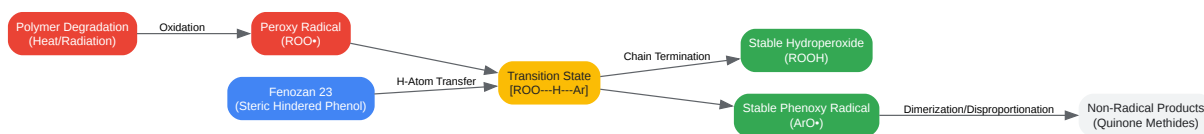
Fenzoan 23 acts as a proton donor.[2] The steric hindrance provided by the tert-butyl groups at the 2,6-positions of the phenol ring ensures that the resulting phenoxy radical is stable and does not initiate new radical chains.[1][2]

Mechanism Workflow:

- Initiation: Polymer chains (

-) degrade into radicals (
-) and peroxy radicals (
-).[1][2]
- Scavenging: Fenozan 23 (
 -) donates a hydrogen atom to the peroxy radical.[2]
 - Termination: The peroxy radical becomes a stable hydroperoxide (
 -), and the antioxidant becomes a stable phenoxy radical (
 -).[1][2]

Mechanistic Visualization



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Figure 1: The radical scavenging pathway of Fenozan 23.[1][2] The antioxidant intercepts the propagation cycle by neutralizing highly reactive peroxy radicals.[1][2]

Application in Drug Development: Extractables & Leachables (E&L)

In drug development, Fenozan 23 is a critical analyte in Extractables and Leachables (E&L) studies.[2] While it protects the container closure system (CCS), it (or its degradation products) can migrate into the drug product.[1][2]

Degradation Pathway & Biomarkers

Under stress (e.g., steam sterilization), the ester linkages in Fenozan 23 can hydrolyze.[2]

- Parent Compound: Fenozan 23 (Lipophilic, migrates into lipid formulations).[2]
- Degradant: Fenozan Acid (3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid).[1][2][3][4][5] This is the primary marker monitored in aqueous drug formulations.[2]

Regulatory Thresholds

Toxicological risk assessments (TRA) for Fenozan 23 are based on its Permitted Daily Exposure (PDE).[1][2]

- Oral PDE: Generally high (~10–50 mg/day depending on jurisdiction) due to low toxicity.[1][2]
- Genotoxicity: Non-mutagenic (Ames negative).[1][2]

Experimental Protocol: Quantification in Polymeric Matrices

Objective: To quantify Fenozan 23 levels in a medical-grade polypropylene syringe to ensure it meets USP <661.1> specifications.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV Detection.[1][2]

Step-by-Step Protocol

- Sample Preparation (Microwave-Assisted Extraction):
 - Cryogenically mill 1.0 g of polymer sample into a fine powder (20 mesh).
 - Transfer to a microwave extraction vessel.[1][2]
 - Add 20 mL of extraction solvent: Cyclohexane:Isopropanol (70:30 v/v).[2] Rationale: This mixture swells the polymer matrix (cyclohexane) while maintaining solubility of the polar antioxidant surface (isopropanol).[1][2]
 - Extract at 110 °C for 15 minutes.

- Filter extract through a 0.45 µm PTFE filter.[1][2]
- Chromatographic Conditions:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]
 - Mobile Phase: Gradient elution.[1][2]
 - A: Water (0.1% Formic Acid)[1][2]
 - B: Acetonitrile (0.1% Formic Acid)[1][2]
 - Flow Rate: 1.0 mL/min.[1][2]
 - Detection: UV at 275 nm (Characteristic phenol absorption).[1][2]
- Quantification:
 - Construct a calibration curve using Fenozan 23 standards (10–500 µg/mL).[1][2]
 - Calculate concentration () using the external standard method.[1][2]

Self-Validating Check:

- Recovery Spike: Spike a blank polymer matrix with known Fenozan 23; recovery must be 95–105%. [1][2]
- System Suitability: The tailing factor for the Fenozan 23 peak must be < 1.5.[2]

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